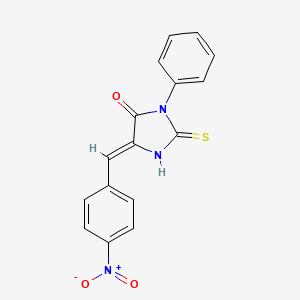

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

Description

Properties

IUPAC Name |

(5Z)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKRVOXOPIJRAY-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53514-58-2 | |

| Record name | 4-Imidazolidinone, 5-((4-nitrophenyl)methylene)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Condensation of Thioxoimidazolidinone with 4-Nitrobenzaldehyde

A widely reported method involves the condensation of 3-phenyl-2-thioxo-4-imidazolidinone with 4-nitrobenzaldehyde under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction proceeds via a Knoevenagel-type condensation, forming the methylene bridge at the 5-position of the imidazolidinone ring.

- Typical conditions:

- Solvent: Absolute ethanol or acetonitrile.

- Catalyst: Sometimes a few drops of glacial acetic acid are added to catalyze the reaction.

- Temperature: Reflux for 6–12 hours.

- Monitoring: Thin layer chromatography (TLC) is used to monitor reaction progress.

- Work-up: After completion, the reaction mixture is cooled, filtered, and the solid product is washed with ethanol.

- Purification: Recrystallization from a mixture of acetone and hexane yields pure crystals.

This method yields the target compound as a solid with characteristic melting points and spectral data confirming the structure.

Synthesis of the Imidazolidinone Core

The imidazolidinone core with the thioxo group is typically prepared by cyclization reactions involving thiourea derivatives and α-haloketones or maleimide derivatives:

- Example procedure:

- Maleimide derivatives are dissolved in acetonitrile.

- Phenyl isothiocyanate or cyclohexyl isothiocyanate is added as a sulfur source.

- The mixture is refluxed with stirring for 16–70 hours.

- The reaction is monitored by TLC.

- After completion, solvent evaporation and recrystallization from acetone/hexane afford the thioxoimidazolidinone derivatives.

This step is crucial for introducing the 2-thioxo functionality and the 3-phenyl substituent.

Alternative Synthetic Routes

Patent literature (e.g., US5411981A) describes related phenylimidazolidine derivatives synthesized by reacting substituted imidazolidinediones with bases such as sodium hydride and alkyl halides under controlled conditions. Although these examples focus on different substituents, the methodology can be adapted for the preparation of 5-((4-nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone by selecting appropriate starting materials.

Summary Table of Preparation Conditions

| Step | Reactants | Solvent | Catalyst/Conditions | Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| 1. Formation of imidazolidinone core | Maleimide derivative + Phenyl isothiocyanate | Acetonitrile | Reflux, stirring | 16–70 hrs | 21–68% (varies) | Recrystallization (acetone/hexane) | TLC monitoring |

| 2. Condensation with 4-nitrobenzaldehyde | 3-phenyl-2-thioxo-4-imidazolidinone + 4-nitrobenzaldehyde | Absolute ethanol or acetonitrile | Reflux, glacial acetic acid (catalyst) | 6–12 hrs | Not explicitly reported | Filtration, recrystallization | Knoevenagel condensation |

| 3. Optional alkylation (from patent) | Imidazolidinedione + alkyl halide + NaH | Organic solvent (e.g., isopropanol) | Base-mediated alkylation | Several hours | Variable | Chromatography, recrystallization | For derivative synthesis |

Research Findings and Analytical Data

- The synthesized compounds typically appear as white solid powders.

- Melting points range broadly depending on substituents but are generally between 140–275 °C.

- Spectroscopic characterization (FT-IR, NMR, MS) confirms the presence of the thioxo group, aromatic substituents, and the methylene linkage.

- Mass spectrometry data show molecular ion peaks consistent with the molecular weight of 325.3 g/mol.

- TLC is effective for monitoring reaction progress.

Chemical Reactions Analysis

Types of Reactions

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazolidinones, including 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone, exhibit notable antimicrobial properties. A study demonstrated that similar compounds effectively inhibit bacterial growth, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Some studies have reported that imidazolidinone derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has shown promise as an inhibitor of HIV-1 protease, which is vital for viral replication .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of similar compounds have suggested that they may alter amyloid-beta assembly, potentially offering therapeutic avenues for Alzheimer's disease .

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its thioxo group allows for cross-linking reactions that can improve the mechanical strength and thermal stability of polymer matrices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Biological Applications | Enzyme Inhibition | Potential HIV-1 protease inhibitor |

| Neuroprotective Effects | Alters amyloid-beta assembly | |

| Material Science | Polymer Chemistry | Enhances mechanical strength and thermal stability |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several imidazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition zones, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Mechanisms

In another investigation focused on neurodegenerative diseases, researchers assessed the effects of thioxo-imidazolidinones on neuronal cell cultures exposed to amyloid-beta. The study found that treatment with these compounds reduced cell death and improved neuronal function, suggesting a protective mechanism against neurotoxicity.

Mechanism of Action

The mechanism of action of 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve interactions with various molecular targets. The nitrophenyl group may facilitate binding to specific enzymes or receptors, while the thioxoimidazolidinone core could interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the arylidene group (5-position) and the 3-phenyl group. Key examples include:

Spectral and Physical Properties

- IR Spectroscopy: The 2-thioxo (C=S) group in this compound exhibits a characteristic stretch at 1247–1255 cm⁻¹, consistent with thione tautomers in related triazole derivatives . In contrast, hydroxyl-containing analogs (e.g., 5-(P-Hydroxybenzyl)-3-phenyl-2-thioxo-4-imidazolidinone) show O-H stretches at 3150–3319 cm⁻¹ .

NMR Spectroscopy :

Melting Points :

Notes

Synthetic Accessibility : The compound’s synthesis is scalable and efficient, utilizing cost-effective reagents like phenylisothiocyanate .

Structural Insights : X-ray crystallography and NMR confirm the Z-configuration of the arylidene group, a common feature in bioactive analogs .

Limitations : The nitro group may confer toxicity risks, as seen in nitrophenyl-containing drugs like dantrolene sodium, which requires careful purity control .

Biological Activity

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a compound of interest due to its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H11N3O3S

- Molecular Weight : 313.34 g/mol

- CAS Number : 53514-58-2

The presence of the nitrophenyl group and the thioxo imidazolidinone framework contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that derivatives of imidazolidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, including resistant strains. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 1 to 8 µM, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

This compound has been evaluated for antifungal activity against pathogens such as Candida tropicalis. In vitro studies have demonstrated that certain derivatives exhibit potent antifungal effects, suggesting a potential therapeutic application in treating fungal infections .

Anticancer Properties

The compound's structural characteristics allow it to interact with cellular mechanisms involved in cancer progression. Preliminary studies indicate that related imidazolidinone derivatives may induce apoptosis in cancer cell lines by triggering mitochondrial pathways. For example, compounds with similar scaffolds have shown cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of imidazolidinone derivatives, researchers found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 1 to 4 µg/mL for the most potent derivatives, indicating their potential as therapeutic agents in combating bacterial infections .

Case Study 2: Antifungal Activity Against Candida

Another investigation focused on the antifungal activity of related compounds demonstrated that several derivatives showed promising results against Candida albicans, with IC50 values around 10 µg/mL. These findings support the hypothesis that modifications in the chemical structure can enhance antifungal potency .

Table 1: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone, and what are their efficiency metrics?

- Methodology : A common approach involves condensation reactions using substituted aldehydes and thiourea derivatives. For example, derivatives of 2-thioxoimidazolidinones are synthesized via reactions of S-amino acids with phenylisothiocyanate in a solvent system of Et₃N/DMF-H₂O, achieving yields up to 85% under optimized conditions . Reaction efficiency can be enhanced by controlling stoichiometry, temperature (typically 80–100°C), and solvent polarity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- Melting Point Analysis : Compare observed melting points (e.g., 136–138°C for nitro-substituted derivatives) with literature values .

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm for nitro groups) and thioxo/imine functionalities. IR spectroscopy identifies C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and NO₂ (~1520 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.32 for C₁₁H₈N₂O₃S₂) .

Q. What solvent systems are optimal for recrystallization and purification?

- Methodology : Polar aprotic solvents like DMF or DMSO are effective for dissolving the compound, while gradual addition of water or ethanol induces crystallization. For example, DMF-acetic acid mixtures (5:1 v/v) yield high-purity crystals .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring affect the compound’s electronic properties and reactivity?

- Methodology : Computational studies (DFT) and spectroscopic comparisons reveal that electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the methylene carbon, enhancing reactivity in nucleophilic additions. UV-Vis spectroscopy shows bathochromic shifts (~30 nm) with nitro groups due to extended conjugation . Experimental validation involves synthesizing analogs (e.g., 4-chloro or 4-methoxy derivatives) and comparing reaction kinetics .

Q. What mechanisms underlie the compound’s biological activity, such as Wnt/β-catenin pathway inhibition?

- Methodology : Derivatives like KYA1797K (a structural analog) inhibit Wnt signaling by destabilizing β-catenin. Mechanistic studies involve:

- In vitro assays : Luciferase reporter gene assays in colorectal cancer cells (e.g., HCT116) to quantify pathway suppression .

- Molecular docking : Simulations to assess binding affinity to β-catenin/TCF4 complexes (PDB ID: 1JPW) .

- SAR analysis : Modifying the nitro group or imidazolidinone core to optimize IC₅₀ values .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology :

- Variable Temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at 25°C vs. 60°C .

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic proton signals and confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.